![molecular formula C9H16ClNO2 B3035022 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 28333-76-8](/img/structure/B3035022.png)
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Overview
Description
The compound "4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride" is a structurally unique bicyclic amino acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar bicyclic amino acid analogues and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of bicyclic amino acids often involves multistep reactions with a focus on maintaining stereochemistry and achieving the desired conformational structure. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, was achieved in six steps from a dibrominated precursor . Similarly, an enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid was synthesized via a stereoselective approach, improving upon previous methods by eliminating the need for tedious chromatographic purification . These methods could potentially be adapted for the synthesis of "4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride".
Molecular Structure Analysis
The molecular structure of bicyclic amino acids is characterized by the presence of a rigid bicyclic core, which can influence the conformation and reactivity of the molecule. For example, the synthesis and X-ray crystal structures of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids revealed that the bicyclic core adopts a boat-like conformation, which is largely unaffected by various substitution patterns . This intrinsic property is crucial for the design of molecules with fixed pharmacophoric groups.
Chemical Reactions Analysis
Bicyclic amino acids can undergo a variety of chemical reactions, often influenced by their conformational rigidity. For instance, 1-phenyltricyclo[4.1.0.02.7]heptane underwent conjugate addition reactions to give products with a norpinane structure, demonstrating the influence of the bicyclic core on reaction stereochemistry . Additionally, the electrochemical oxidation of a methionine analogue with a bicyclo[2.2.1]heptane skeleton revealed neighboring group participation, indicating that the bicyclic structure can affect the reactivity of functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic amino acids are often determined by their rigid structures. For example, the NMR study of diastereoisomerism in 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride provided insights into the effects of the bicyclic core on chemical shifts and the identification of exo and endo forms . The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid also highlighted the importance of the bicyclic nature and conformational constraints in determining the properties of these amino acids .
Scientific Research Applications
Synthesis and Crystal Structures
- Conformational Analysis and Electrochemical Properties : The synthesis and crystal structure of a compound related to 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, specifically a methionine analogue, was examined. It demonstrated interesting electrochemical properties with potential implications for understanding molecular interactions and reactivity (Glass et al., 1990).
Polymer Synthesis
- Polyimide Development : Research involving 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane, a related compound, led to the synthesis of fully alicyclic polyimides. These materials possess unique properties useful in industrial applications, particularly for creating films soluble in organic solvents (Matsumoto, 2001).
Medicinal Chemistry
- Conformational Locking for Drug Design : The study of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, structurally similar to 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, illustrated their potential in conformationally locking pharmacophores. This approach is crucial in the design of more effective pharmaceuticals (Vorberg et al., 2017).
Antimicrobial Applications
- Bactericidal and Fungicidal Properties : A study on N-substituted aminomethoxybicyclo[2.2.1]heptanes showed significant bactericidal and fungicidal activity. This suggests potential use in enhancing the antimicrobial properties of lubricating fluids and oils (Alimardanov et al., 2018).
Cellular Transport Mechanisms
- Impact on Amino Acid Transport Systems : Isomeric aminobicyclo[3.2.1]octane-3-carboxylic acids, related to 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, have been synthesized to explore their specificity to membrane transport systems in cells. This research provides insights into the transportation of amino acids at the cellular level (Christensen et al., 1983).
properties
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-6-8-1-3-9(5-8,4-2-8)7(11)12;/h1-6,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAZVSMWOXAGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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